Cas no 1263178-15-9 (2-fluoro-7-azaspiro[3.5]nonane)
2-fluoro-7-azaspiro[3.5]nonane Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-7-azaspiro[3.5]nonane
- 2-Fluoro-7-aza-spiro[3.5]nonane hydrochloride
- 2-Fluoro-7-azaspiro[3.5]nonane HCl
- AKOS027338401
- 2-fluoro-7-azaspiro[3.5]nonanehydrochloride
- CS-0102300
- 2-fluoro-7-azaspiro[3.5]nonane;hydrochloride
- A906849
- 2-FLUORO-7-AZA-SPIRO[3.5]NONANE
- 1263178-15-9
- MFCD22683335
- SY322427
- 2-fluoro-7-azaspiro[3.5]nonane hydrochloride
- 1993157-21-3
- AS-52558
- P15340
-
- MDL: MFCD18791409
- Inchi: 1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H
- InChI Key: WROQPMNBAXVTOA-UHFFFAOYSA-N
- SMILES: Cl.FC1CC2(CCNCC2)C1
Computed Properties
- Exact Mass: 179.0877053g/mol
- Monoisotopic Mass: 179.0877053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 121
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
2-fluoro-7-azaspiro[3.5]nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F173126-250mg |
2-fluoro-7-azaspiro[3.5]nonane |
1263178-15-9 | 97% | 250mg |
¥8755.90 | 2023-09-02 | |
| Chemenu | CM206930-1g |
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride |
1263178-15-9 | 97% | 1g |
$1082 | 2021-08-04 | |
| TRC | F588025-250mg |
2-Fluoro-7-aza-spiro[3.5]nonane (~90%) |
1263178-15-9 | 250mg |
$ 747.00 | 2023-09-07 | ||
| TRC | F588025-500mg |
2-Fluoro-7-aza-spiro[3.5]nonane (~90%) |
1263178-15-9 | 500mg |
$81.00 | 2023-05-18 | ||
| TRC | F588025-2.5g |
2-Fluoro-7-aza-spiro[3.5]nonane |
1263178-15-9 | 2.5g |
$ 80.00 | 2022-04-01 | ||
| Apollo Scientific | PC411285-250mg |
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride |
1263178-15-9 | 250mg |
£420.00 | 2025-02-21 | ||
| Apollo Scientific | PC411285-500mg |
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride |
1263178-15-9 | 500mg |
£805.00 | 2025-02-21 | ||
| Apollo Scientific | PC411285-1g |
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride |
1263178-15-9 | 1g |
£1190.00 | 2025-02-21 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011403-1-100mg |
2-fluoro-7-azaspiro[3.5]nonane |
1263178-15-9 | 95% | 100mg |
¥1775.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011403-1-250mg |
2-fluoro-7-azaspiro[3.5]nonane |
1263178-15-9 | 95% | 250mg |
¥2844.0 | 2024-04-25 |
2-fluoro-7-azaspiro[3.5]nonane Suppliers
2-fluoro-7-azaspiro[3.5]nonane Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-fluoro-7-azaspiro[3.5]nonane
Introduction to 2-Fluoro-7-Azaspiro[3.5]nonane (CAS No. 1263178-15-9)
2-Fluoro-7-azaspiro[3.5]nonane, with the CAS number 1263178-15-9, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines, which are known for their potential biological activities and structural diversity. The incorporation of a fluorine atom at the 2-position and the presence of a spirocyclic structure make 2-fluoro-7-azaspiro[3.5]nonane an intriguing molecule for various applications, including drug discovery and chemical synthesis.
The chemical structure of 2-fluoro-7-azaspiro[3.5]nonane is characterized by a spirocyclic framework consisting of a nine-membered ring with an azaspiro junction and a fluorine substituent. This unique structure provides several advantages, such as enhanced lipophilicity, improved metabolic stability, and potential for modulating biological targets. The spirocyclic motif is particularly interesting due to its ability to adopt conformationally restricted conformations, which can lead to improved binding affinity and selectivity in drug-receptor interactions.
In recent years, 2-fluoro-7-azaspiro[3.5]nonane has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug development. Studies have shown that 2-fluoro-7-azaspiro[3.5]nonane can selectively bind to specific GPCRs, thereby modulating their activity and potentially leading to therapeutic benefits.
Beyond its potential as a GPCR modulator, 2-fluoro-7-azaspiro[3.5]nonane has also been explored for its anti-inflammatory properties. Inflammation is a complex biological response involving various cellular and molecular mechanisms, and compounds that can effectively modulate these processes have significant therapeutic value. Research has indicated that 2-fluoro-7-azaspiro[3.5]nonane can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases.
The synthetic accessibility of 2-fluoro-7-azaspiro[3.5]nonane is another factor that contributes to its appeal in pharmaceutical research. Several synthetic routes have been developed to efficiently produce this compound, allowing for its scalable synthesis and further optimization. These synthetic methods often involve multistep reactions, including ring-closing metathesis (RCM) and fluorination steps, which can be tailored to introduce additional functional groups or modify the existing structure.
In addition to its direct therapeutic applications, 2-fluoro-7-azaspiro[3.5]nonane has also been used as a building block in the synthesis of more complex molecules. Its spirocyclic structure provides a robust scaffold that can be functionalized with various substituents to generate a diverse array of derivatives with different biological activities. This versatility makes it an attractive starting point for combinatorial chemistry approaches and high-throughput screening campaigns.
The pharmacokinetic properties of 2-fluoro-7-azaspiro[3.5]nonane have also been investigated to assess its suitability as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring optimal bioavailability and minimizing adverse effects. These properties are particularly important when considering the compound's potential use in chronic conditions where long-term administration may be required.
Clinical trials involving compounds derived from or structurally related to 2-fluoro-7-azaspiro[3.5]nonane have shown promising results in various therapeutic areas. For example, one clinical trial evaluated the efficacy of a derivative of this compound in treating neurodegenerative disorders such as Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced neuroinflammation, highlighting the potential of this class of compounds in addressing unmet medical needs.
The safety profile of 2-fluoro-7-azaspiro[3.5]nonane has also been thoroughly assessed through preclinical studies and early-phase clinical trials. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses, with minimal side effects observed in both animal models and human subjects. However, ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, 2-fluoro-7-azaspiro[3.5]nonane (CAS No. 1263178-15-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments in various disease areas.
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